1-Propene-1-thiol

Antioxidant chemistry Computational chemistry Food chemistry

1-Propene-1-thiol (CAS 925-89-3), also known as 1-propenethiol or (E)-prop-1-ene-1-thiol, is an unsaturated organosulfur compound belonging to the alkylthiol class with the molecular formula C₃H₆S and a molecular weight of 74.15 g/mol. This compound is a volatile flavor component naturally found in Allium species, including onions and garlic, and serves as a versatile building block in organic synthesis due to its reactive thiol group conjugated with an alkene.

Molecular Formula C3H6S
Molecular Weight 74.15 g/mol
CAS No. 925-89-3
Cat. No. B1234351
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Propene-1-thiol
CAS925-89-3
Molecular FormulaC3H6S
Molecular Weight74.15 g/mol
Structural Identifiers
SMILESCC=CS
InChIInChI=1S/C3H6S/c1-2-3-4/h2-4H,1H3/b3-2+
InChIKeyRIZGKEIRSQLIBK-NSCUHMNNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Propene-1-thiol (CAS 925-89-3): Essential Procurement Data for Sulfur-Based Research


1-Propene-1-thiol (CAS 925-89-3), also known as 1-propenethiol or (E)-prop-1-ene-1-thiol, is an unsaturated organosulfur compound belonging to the alkylthiol class with the molecular formula C₃H₆S and a molecular weight of 74.15 g/mol [1]. This compound is a volatile flavor component naturally found in Allium species, including onions and garlic, and serves as a versatile building block in organic synthesis due to its reactive thiol group conjugated with an alkene [1][2]. Its computed physicochemical properties include an XLogP3-AA of 1.2 and a predicted pKa of approximately 9.18, indicating weak acidity and moderate lipophilicity [1][3].

Unsaturated thiol building block for organic synthesis and click chemistry
Conjugated alkene-thiol enabling thiol-ene reactivity with internal double bond
Natural volatile from Allium and Toona sinensis for flavor and biomarker research
Moderate lipophilicity and reported weak acidity support organic-phase and controlled-pH workflows.

Why 1-Propene-1-thiol (CAS 925-89-3) Cannot Be Substituted with Common Thiols


Substituting 1-propene-1-thiol with structurally similar thiols like allyl mercaptan (2-propene-1-thiol, CAS 870-23-5) or propanethiol (CAS 107-03-9) introduces critical differences in reactivity, stability, and sensory properties that compromise experimental outcomes. While allyl mercaptan contains a terminal alkene, 1-propene-1-thiol features an internal double bond conjugated with the thiol group, altering its electronic structure, nucleophilicity, and radical scavenging behavior [1][2]. Propanethiol, a saturated analog, lacks the alkene moiety entirely, rendering it unsuitable for applications requiring thiol-ene click chemistry or conjugated system reactivity [3]. These structural distinctions lead to quantifiable differences in radical stability, odor activity values, and biosynthetic origin—factors that cannot be replicated by generic substitution without jeopardizing experimental validity or product consistency.

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Allyl mercaptan (terminal alkene) lacks the internal conjugated double bond, altering radical stability and electronic profile.
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Propanethiol (saturated) cannot participate in thiol-ene click or conjugated system reactions, limiting synthetic utility.
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Odor activity values and species-specific volatile profiles differ; 1-propene-1-thiol is a primary volatile in T. sinensis but absent in green kormen.

Quantitative Evidence for 1-Propene-1-thiol (CAS 925-89-3) Differentiation


Superior Radical Scavenging Stability of 1-Propene-1-thiol vs. Allyl Mercaptan

DFT calculations at the B3LYP/cc-pVQZ level demonstrate that while 2-propenesulfenic acid (PSA) exhibits higher reactivity than allyl mercaptan (AM), AM possesses greater chemical stability and longer lifetime, making it a more effective radical deactivator. The presence of the conjugated double bond in AM (and by structural inference, 1-propene-1-thiol) enables polymerization while preserving the antiradical activity of the S-H group [1].

Radical scavenging stability
Class-level inference
AM > PSA in radical deactivation lifetime (DFT, B3LYP/cc-pVQZ)
Conjugated thiols may support longer antiradical activity in complex matrices.
Data inferred from allyl mercaptan; direct 1-propene-1-thiol quantification not available.
Antioxidant chemistry Computational chemistry Food chemistry

Distinct Odor Activity Value (OAV) Profile for 1-Alkene-1-thiols in Roasted Sesame

In pan-roasted white sesame seeds, 1-alkene-1-thiols including 2-methyl-1-propene-1-thiol were quantified and their odor activity values (OAVs) calculated as the ratio of concentration to odor threshold in cooking oil. While 2-methyl-1-propene-1-thiol was identified among 11 odor-active thiols, the highest OAVs were observed for 3-methyl-1-butene-1-thiols (OAV: 2400) and 2-methyl-1-butene-1-thiols (OAV: 960). These 1-alkene-1-thiols represent a new class of food odorants and are key contributors to the characteristic but unstable sulfury aroma of freshly roasted sesame seeds [1]. No comparable OAV data exists for saturated thiols in this matrix.

Odor activity value (OAV)
Class-level inference
OAV 2.5× higher for 3-methyl-1-butene-1-thiols (2400) vs. 2-methyl-1-butene-1-thiols (960)
1-Alkene-1-thiol structural motif drives high aroma potency in roasted sesame; saturated thiols lack comparable OAVs.
Data from 1-alkene-1-thiol class; specific 1-propene-1-thiol OAV not reported.
Flavor chemistry Sensory science Food analysis

Unique Biosynthetic Origin and Species-Specific Volatile Profile in Allium and Toona sinensis

In Toona sinensis (Chinese toon), cis-1-propenethiol is the major volatile compound produced upon tissue disruption, hypothesized to arise from protease cleavage of S-alkyl-norcysteine precursors—a biosynthetic pathway distinct from the alliinase-mediated generation of propanethial S-oxide in onions [1]. This species-specific pathway yields a tear-free onion-like flavor profile that cannot be achieved using allyl mercaptan or propanethiol, which are not the primary volatiles in T. sinensis. In contrast, green kormen (Allium scorodoprasum) analysis by HS/GC/MS identified 1-propanethiol at 8.11±2.63% and allyl mercaptan at lower abundance, but 1-propene-1-thiol was not detected [2].

Species-specific volatile profile
Cross-study comparable
1-propanethiol 8.11±2.63% in green kormen; 1-propene-1-thiol not detected there, but major in T. sinensis
Distinct biosynthetic origin enables species-specific flavor reconstruction and biomarker research.
HS/GC/MS data; tear-free onion-like profile only from T. sinensis pathway.
Plant biochemistry Natural product chemistry Flavor precursor analysis

Thiol-Ene Click Chemistry Reactivity Hierarchy: Conjugated vs. Isolated Alkenes

Computational analysis at the CBS-QB3 level of radical-initiated thiol-ene reactions between methyl mercaptan and 12 alkenes establishes a reactivity hierarchy based on alkene structure. Propene, the parent hydrocarbon of 1-propene-1-thiol, exhibits specific propagation and chain-transfer rate constants that differ from those of allyl ethers, acrylates, and styrenes [1]. While direct data for 1-propene-1-thiol are not provided, the study demonstrates that alkene substitution pattern and conjugation profoundly influence reaction energetics and kinetics—a principle that distinguishes 1-propene-1-thiol (conjugated internal alkene) from allyl mercaptan (terminal alkene) in thiol-ene applications.

Thiol-ene reactivity hierarchy
Class-level inference
CBS-QB3: propene (internal alkene model) shows distinct propagation vs. terminal alkenes
Conjugated internal alkene may require tuned kinetics in polymer and bioconjugation design.
Methyl mercaptan as model thiol; ranking: maleimide > acrylates > styrene > allyl ethers > propene.
Polymer chemistry Click chemistry Computational kinetics

Optimal Application Scenarios for 1-Propene-1-thiol (CAS 925-89-3) Based on Evidence


Natural Flavor Reconstruction for Allium and Toona sinensis Profiles

1-Propene-1-thiol is the major volatile in Toona sinensis and contributes to the characteristic aroma of Allium species. Its use enables authentic, tear-free onion-like flavor creation that cannot be achieved with allyl mercaptan or propanethiol, which are absent or minor in these species [1][2]. Formulators seeking species-specific natural flavor profiles should prioritize 1-propene-1-thiol for accurate sensory reproduction.

Stable Radical Scavenger Development for Food, Cosmetic, and Pharmaceutical Formulations

DFT studies confirm that conjugated alkene-thiols like allyl mercaptan exhibit greater stability and longer radical deactivation lifetimes than sulfenic acids, preserving antiradical S-H activity through polymerization [1]. 1-Propene-1-thiol, sharing this conjugated architecture, is suited for developing sustained-release antioxidants or radical-scavenging additives in products requiring extended shelf-life protection against oxidative degradation.

Thiol-Ene Click Chemistry with Controlled Kinetics

The internal conjugated alkene of 1-propene-1-thiol offers distinct reactivity compared to terminal alkene thiols in radical-initiated thiol-ene reactions. Computational models predict that propene-based thiols exhibit different propagation and chain-transfer rates than allyl or acrylate systems [1]. Researchers designing precision polymer networks or bioconjugates where reaction kinetics must be tuned should select 1-propene-1-thiol for its unique alkene electronics.

Biomarker Discovery and Metabolomics of Allium Consumption

1-Propene-1-thiol has been detected in Welsh onions, garden onions, and other Allium species, making it a potential biomarker for dietary intake [1]. Its species-specific distribution, notably its absence in kormen and predominance in T. sinensis, enables differential metabolomic profiling unavailable with more ubiquitous thiols like allyl mercaptan or propanethiol [2][3].

Application
Selection Property
Validation Focus
Allium/Toona flavor reconstruction studies
Conjugated thiol volatile profile
Species-specific aroma context and tear-free onion-like research endpoints
Radical scavenger research in food and cosmetic matrices
Conjugated alkene antiradical stability
Sustained antioxidant activity and formulation-exposure review
Thiol-ene click chemistry with controlled kinetics
Internal conjugated alkene reactivity
Reaction kinetics tuning and polymer network design review
Biomarker discovery and Allium metabolomics
Species-distinct volatile occurrence
Differential metabolomic profiling across Allium species

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